3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine
Description
3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyridine moiety. Its structure includes a bromine atom at position 3, an ethyl group at position 5, and methyl groups at positions 4 and 4. Thiazolo[5,4-b]pyridine derivatives are recognized for their versatility in medicinal chemistry, with applications ranging from kinase inhibition to anticancer activity .
Properties
Molecular Formula |
C10H11BrN2S |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
3-bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C10H11BrN2S/c1-4-7-5(2)8-9(11)13-14-10(8)12-6(7)3/h4H2,1-3H3 |
InChI Key |
LMZLIMCCIDLJIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N=C1C)SN=C2Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of a pyridine derivative with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often involve the use of ethanol and triethylamine as solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to histamine H3 receptors, thereby modulating histamine-related pathways .
Comparison with Similar Compounds
Key Observations:
- Bromine Substituent : The bromine atom in the target compound likely increases reactivity for further functionalization (e.g., Suzuki couplings) and may influence target binding through steric or electronic effects .
- Sulfonamide Functionality : Critical for PI3Kα inhibition (e.g., 19a–19c), where electron-withdrawing groups on the sulfonamide aryl ring strengthen hydrogen bonding with Lys802 .
- Heterocyclic vs. Phenyl Substitution : Pyridyl/morpholinyl groups (19a) outperform phenyl in PI3Kα inhibition, highlighting the importance of nitrogen-rich motifs for kinase targeting .
Enzymatic Inhibition Profiles
PI3Kα Inhibitors:
c-KIT Inhibitors:
Anticancer Agents:
Biological Activity
Chemical Structure
The chemical structure of 3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrN2S |
| Molecular Weight | 271.18 g/mol |
| IUPAC Name | 3-bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine |
| InChI | InChI=1S/C10H11BrN2S/c1-4-7-5(2)8-9(11)13-14-10(8)12-6(7)3/h4H2,1-3H3 |
| SMILES | CCC1=C(C2=C(N=C1C)SN=C2Br)C |
Biological Activity Overview
While direct studies on the biological activity of 3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine are scarce, compounds with similar thiazolo-pyridine frameworks have demonstrated various biological activities. The following sections summarize findings related to its potential antimicrobial and antifungal properties.
Antimicrobial Properties
Research indicates that thiazolo-pyridine derivatives can exhibit significant antimicrobial activity. For instance:
-
Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents (like bromine) is often linked to enhanced antibacterial properties .
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Example Compound A S. aureus 0.0039 mg/mL Example Compound B E. coli 0.025 mg/mL
Antifungal Activity
Thiazolo-pyridine derivatives are also explored for antifungal applications. For example:
-
Fungal Strains Tested : Compounds have been evaluated against Candida albicans and other fungal pathogens.
Compound Fungal Strain Inhibition Zone (mm) Example Compound C C. albicans 10–22 mm
The proposed mechanism of action for compounds in this class often involves the inhibition of specific enzymes or receptors. For example, some thiazolo-pyridines may act as antagonists to histamine H3 receptors or inhibit DNA gyrase in bacteria . This inhibition can lead to disrupted cellular processes in pathogens.
Case Studies and Related Research
Several studies have explored the biological activity of related compounds:
- Study on Pyridine Derivatives : A study evaluated various pyridine derivatives for their antimicrobial activity and found that modifications at specific positions significantly impacted their efficacy against Gram-positive and Gram-negative bacteria .
- Thiazole-based Compounds : Research on thiazole derivatives highlighted their potential as effective antimicrobial agents due to structural features that enhance interaction with microbial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
